molecular formula C22H27N3O B12876476 4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide

4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide

Katalognummer: B12876476
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: JUDBWAJAHHSAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of oxazole and benzimidamide moieties, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include phenylacetic acid derivatives, dimethylamine, and various catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and chemical processes.

Wirkmechanismus

The exact mechanism of action for 4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C22H27N3O

Molekulargewicht

349.5 g/mol

IUPAC-Name

4-(2,2-dimethyl-4-phenyl-5H-1,3-oxazol-5-yl)-N,N,2,6-tetramethylbenzenecarboximidamide

InChI

InChI=1S/C22H27N3O/c1-14-12-17(13-15(2)18(14)21(23)25(5)6)20-19(24-22(3,4)26-20)16-10-8-7-9-11-16/h7-13,20,23H,1-6H3

InChI-Schlüssel

JUDBWAJAHHSAAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(=N)N(C)C)C)C2C(=NC(O2)(C)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.